Product packaging for 2-Sulfanylethanimidamide(Cat. No.:CAS No. 50433-21-1)

2-Sulfanylethanimidamide

Cat. No.: B13212648
CAS No.: 50433-21-1
M. Wt: 90.15 g/mol
InChI Key: UFBPLMUNCVFBOH-UHFFFAOYSA-N
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Description

2-Sulfanylethanimidamide is a biochemical building block of interest in advanced chemical synthesis and pesticide research. Its core structure, featuring both a sulfanyl (thiol) and an amidine group, makes it a valuable precursor for constructing more complex molecules. Research into similar sulfanyl-containing compounds suggests potential applications in the development of novel active ingredients . For instance, derivatives such as N'-(1-adamantyl)-2-sulfanylethanimidamide demonstrate how the core scaffold can be functionalized to create new chemical entities for biological activity studies . The reactivity of the sulfanyl group allows for the formation of disulfide bonds or conjugation, while the amidine unit can participate in the formation of various heterocycles, which are common structures in many pharmaceuticals and agrochemicals . This compound is provided for research and development purposes only. Strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For a detailed specification sheet, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2S B13212648 2-Sulfanylethanimidamide CAS No. 50433-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50433-21-1

Molecular Formula

C2H6N2S

Molecular Weight

90.15 g/mol

IUPAC Name

2-sulfanylethanimidamide

InChI

InChI=1S/C2H6N2S/c3-2(4)1-5/h5H,1H2,(H3,3,4)

InChI Key

UFBPLMUNCVFBOH-UHFFFAOYSA-N

Canonical SMILES

C(C(=N)N)S

Origin of Product

United States

Synthetic Methodologies for 2 Sulfanylethanimidamide and Its Derivatives

Direct Synthetic Routes to the 2-Sulfanylethanimidamide Core

The foundational structure of this compound can be established through direct synthetic approaches that construct the essential sulfanylethanimidamide moiety. These methods are pivotal for accessing the parent compound, which serves as a building block for more complex derivatives.

Establishment of the Sulfanylethanimidamide Moiety via Organic Reactions

The Pinner reaction stands as a classic and fundamental method for the synthesis of imidates and, by extension, amidines. nrochemistry.comwikipedia.org This acid-catalyzed reaction of a nitrile with an alcohol produces an imino ester salt, often referred to as a Pinner salt, which can subsequently be treated with ammonia (B1221849) or an amine to yield the corresponding amidine. nrochemistry.com

For the synthesis of this compound, the logical precursor is 2-mercaptoacetonitrile. The reaction would proceed in two main steps:

Formation of the Imino Ester Salt: 2-mercaptoacetonitrile is reacted with an alcohol, such as ethanol, in the presence of a strong acid like hydrogen chloride (HCl). This step must be conducted under anhydrous conditions to prevent hydrolysis of the nitrile to an amide. wikipedia.org The reaction mixture is typically cooled to prevent the decomposition of the thermodynamically unstable imidium chloride salt. nrochemistry.com

Ammonolysis: The resulting imino ester salt is then treated with ammonia to form this compound. nrochemistry.com

A general representation of this Pinner reaction is depicted below:

Table 1: Pinner Reaction for this compound Synthesis

Step Reactants Reagents Product
1 2-Mercaptoacetonitrile, Ethanol Anhydrous HCl Ethyl 2-mercaptoacetimidate hydrochloride

This table illustrates the theoretical two-step Pinner reaction sequence for the synthesis of this compound.

Utilization of this compound as a Thiolating Agent in Synthesis

While this compound is a synthetic target, its structural analogue, 2-iminothiolane (B1205332) (Traut's reagent), is a well-known thiolating agent. This cyclic compound is used to introduce thiol groups into other molecules, particularly biopolymers like proteins. nih.govnih.gov The reaction involves the opening of the cyclic imidothiolane by a nucleophile, such as an amine group on a protein, to introduce a free thiol group. nih.gov This process is crucial for applications such as enhancing the mucoadhesive properties of drug delivery systems. nih.gov

The reactivity of 2-iminothiolane provides a conceptual basis for how this compound, with its reactive thiol and amidine functionalities, could potentially act as a thiolating agent in specific synthetic contexts, although detailed examples for the acyclic this compound are less commonly documented than for its cyclic counterpart.

Synthesis of this compound Salts and Related Compounds

The basic nature of the amidine group allows for the straightforward formation of acid addition salts, with the hydrochloride salt being a common example. Furthermore, the core structure can be modified to produce a wide array of substituted derivatives.

Preparation of this compound Hydrochloride

The hydrochloride salt of this compound can be readily prepared following the synthesis of the free base. After the ammonolysis step of the Pinner reaction, the introduction of hydrogen chloride, typically as a gas or dissolved in an anhydrous solvent, will protonate the basic amidine nitrogen to form the hydrochloride salt. The general procedure involves dissolving the crude this compound in a suitable solvent and treating it with a solution of HCl in that solvent to precipitate the salt.

Synthetic Adaptations for Substituted Sulfanylethanimidamide Derivatives

The synthesis of N-substituted sulfanylethanimidamide derivatives can be achieved by modifying the ammonolysis step of the Pinner reaction. Instead of ammonia, a primary or secondary amine is used to react with the imino ester intermediate. This allows for the introduction of a wide variety of alkyl and aryl substituents onto the amidine nitrogen.

For instance, the synthesis of N-alkyl and N-aryl piperazine (B1678402) derivatives has been reported, showcasing the versatility of introducing different substituents onto a nitrogen-containing core. mdpi.com Similarly, N-substituted benzamide (B126) derivatives have been synthesized and evaluated for their biological activities. researchgate.net These examples, while not directly of this compound, illustrate the general principles of N-substitution that are applicable.

A more direct example involves the synthesis of N-acyl sulfenamides via copper catalysis, which are then used as S-sulfenylating reagents. google.com This highlights the chemical tractability of the sulfur and nitrogen centers for derivatization.

Table 2: Synthesis of Substituted this compound Derivatives

Starting Material Reagent Product Type
Ethyl 2-mercaptoacetimidate hydrochloride Primary Alkylamine N-alkyl-2-sulfanylethanimidamide
Ethyl 2-mercaptoacetimidate hydrochloride Primary Arylamine N-aryl-2-sulfanylethanimidamide

This table outlines general strategies for producing substituted derivatives of this compound.

Advanced Synthetic Strategies for this compound

Beyond the traditional Pinner reaction, modern synthetic chemistry offers more advanced and efficient methods for the synthesis of amidines. These strategies often provide advantages in terms of reaction conditions, yields, and substrate scope.

Catalytic Methods:

Copper-Catalyzed Synthesis: An efficient protocol for the preparation of amidines involves the copper-catalyzed nucleophilic addition of amines to nitriles. This method often proceeds under an oxygen atmosphere and can be more sustainable than traditional methods. researchgate.net

Palladium-Catalyzed Synthesis: Palladium catalysts have been employed for the synthesis of N-arylamidines from aryltrifluoroborates and cyanamides, often under microwave irradiation to accelerate the reaction. mdpi.com

Flow Chemistry:

The synthesis of amides and related compounds can be significantly enhanced using continuous-flow reactors. nih.govthieme-connect.de Flow chemistry offers benefits such as improved reaction control, enhanced safety for handling hazardous reagents, and ease of scalability. nih.govresearchgate.net This technology has been successfully applied to amide bond formation, a reaction class closely related to amidine synthesis. thieme-connect.de

Enzyme-Catalyzed Synthesis:

Biocatalysis has emerged as a green and efficient alternative for amide bond formation. york.ac.uk Enzymes, such as lipases and penicillin acylases, can catalyze the synthesis of amides under mild, aqueous conditions, offering high atom economy and reducing the need for toxic reagents. york.ac.uknih.gov While the direct enzymatic synthesis of this compound is not yet widely reported, the principles of biocatalytic amide synthesis suggest a promising avenue for future research in amidine production.

Table 3: Comparison of Synthetic Strategies for Amidines

Strategy Key Features Advantages
Pinner Reaction Acid-catalyzed, two-step process Well-established, versatile for various nitriles
Copper-Catalysis Use of a copper catalyst, often with an oxidant Milder conditions, potentially more sustainable
Flow Chemistry Continuous reaction in a microreactor Enhanced control and safety, scalable

This interactive table compares the key features and advantages of different synthetic approaches for producing amidines.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of isothioureas, providing milder reaction conditions, improved yields, and access to a broader range of derivatives. Both metal-based and metal-free catalytic systems have been developed for the formation of the isothiourea scaffold.

One prominent catalytic approach involves the copper-catalyzed three-component reaction of amines, isocyanides, and thiosulfonates. This method provides a sustainable and general route to S-alkyl and S-aryl isothioureas nih.gov. The copper(I) catalyst facilitates the coupling of these three components, leading to the desired isothiourea products in a single step.

Another catalytic strategy is the copper-catalyzed S-arylation of arylthioureas. This ligand-free method offers good yields and short reaction times for the synthesis of aryl-isothioureas organic-chemistry.org. The reaction proceeds via the activation of the thiourea (B124793) sulfur atom by the copper catalyst, followed by coupling with an aryl partner.

In addition to metal catalysis, metal-free approaches have also been developed. For instance, a metal-free [3+2]-cycloaddition of thiiranes with carbodiimides, promoted by BF₃·OEt₂, can produce 2-iminothiazolidine frameworks researchgate.net. While this yields a cyclic analogue, the underlying principle of reacting a sulfur-containing electrophile with a carbodiimide (B86325) is relevant to the synthesis of isothioureas. The reaction proceeds at room temperature and demonstrates high selectivity researchgate.net.

Furthermore, photochemical dual-catalytic methods have been employed for the synthesis of related sulfur-containing compounds like alkynyl sulfides, which could potentially be adapted for isothiourea synthesis nih.gov. These methods utilize a photocatalyst in conjunction with another catalyst to enable novel bond formations under mild conditions nih.gov.

The table below summarizes some catalytic approaches relevant to the synthesis of isothiourea derivatives.

CatalystReactantsProduct TypeKey Features
Copper(I)Amines, Isocyanides, ThiosulfonatesS-Alkyl/S-Aryl IsothioureasThree-component reaction, sustainable nih.gov.
CopperArylthioureas, Arylating AgentAryl-IsothioureasLigand-free, good yields, short reaction time organic-chemistry.org.
BF₃·OEt₂Thiiranes, Carbodiimides2-IminothiazolidinesMetal-free, regioselective, room temperature researchgate.net.
Organic PhotocatalystThiols, BromoalkynesAlkynyl SulfidesPhotochemical dual catalysis, continuous flow nih.gov.

Chemo- and Regioselective Synthesis of this compound Analogues

The chemo- and regioselective synthesis of this compound analogues is crucial for creating structurally defined molecules with specific properties. Such selectivity is often achieved by carefully choosing reactants, catalysts, and reaction conditions.

A notable example of regioselective synthesis is the metal-free [3+2]-cycloaddition of 2-aryl/alkylthiiranes with carbodiimides researchgate.net. The use of BF₃·OEt₂ as a promoter allows for the regioselective ring-opening of the thiirane (B1199164) at the less substituted carbon atom, leading to the formation of a single regioisomer of the 2-iminothiazolidine product researchgate.net. This demonstrates the potential for controlling the point of attachment of the isothiourea moiety in more complex structures.

The synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines, which contain an embedded isothiourea unit, showcases chemoselectivity. This is achieved through the alkylation of 5-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid ethyl esters with various alkyl or aralkyl halides. The reaction selectively occurs at the sulfur atom in the presence of anhydrous K₂CO₃ and a catalytic amount of tetrabutyl ammonium (B1175870) bromide nih.gov.

Furthermore, the development of multicomponent reactions often allows for high chemo- and regioselectivity in a single operation. For example, a three-component coupling of alcohols or thiols with N,N-dibromoarylsulfonamides and isonitriles in the presence of K₂CO₃ provides isoureas and isothioureas with very good yields organic-chemistry.org. This metal-free process proceeds through a carbodiimide intermediate at room temperature organic-chemistry.org.

The following table presents examples of chemo- and regioselective syntheses of isothiourea analogues and related heterocycles.

Reaction TypeReactantsProductSelectivity
[3+2]-Cycloaddition2-Aryl/Alkylthiiranes, Carbodiimides2-IminothiazolidinesRegioselective researchgate.net.
Alkylation2-Thioxo-1,2,3,6-tetrahydropyrimidines, Alkyl Halides2-Sulfanyl-1,4-dihydropyrimidinesChemoselective (S-alkylation) nih.gov.
Three-Component CouplingThiols, N,N-Dibromoarylsulfonamides, IsonitrilesIsothioureasChemoselective organic-chemistry.org.

These examples highlight the strategic approaches that can be employed to control the outcome of reactions and synthesize specific analogues of this compound with desired structural features.

Chemical Reactivity and Mechanistic Investigations of 2 Sulfanylethanimidamide

Thiol-Ene Reaction Pathways Involving 2-Sulfanylethanimidamide

The presence of a thiol group makes this compound a prime candidate for thiol-ene reactions, a powerful and versatile class of "click" chemistry reactions. wikipedia.org These reactions involve the addition of a thiol across a double bond, typically proceeding via a free-radical mechanism.

The thiol-ene reaction with this compound is expected to proceed through a radical-mediated pathway. This process can be initiated by photolysis, thermolysis, or the use of a radical initiator. The generally accepted mechanism involves three key steps:

Initiation: A radical initiator abstracts the hydrogen atom from the sulfanyl (B85325) group of this compound, generating a thiyl radical. The relatively low bond dissociation energy of the S-H bond facilitates this step. nih.gov

Propagation: The newly formed thiyl radical adds to an alkene at the less substituted carbon, leading to the formation of a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of this compound, regenerating the thiyl radical and propagating the chain reaction. This addition typically follows an anti-Markovnikov regioselectivity. wikipedia.org

Termination: The reaction is terminated by the combination of two radicals.

The efficiency and rate of the thiol-ene reaction are influenced by the nature of the alkene, with electron-rich double bonds generally showing higher reactivity. nih.gov

The thiol-ene reaction provides a highly efficient method for grafting this compound onto polymer backbones containing pendant alkene groups. This post-polymerization modification strategy allows for the introduction of the imidamide functionality onto a wide range of polymeric materials. researchgate.net The high efficiency and orthogonality of the thiol-ene reaction ensure that the modification proceeds with minimal side reactions, preserving the integrity of the polymer backbone. nih.gov This approach has been successfully employed to functionalize various polymers, including those with vinyl and allyl groups. science.govresearchgate.net The resulting polymers, now bearing the this compound moiety, would exhibit altered physical and chemical properties, such as increased hydrophilicity and potential for further chemical transformations.

Table 1: Potential Polymer Substrates for Thiol-Ene Modification with this compound

Polymer TypePendant Alkene GroupPotential Application of Modified Polymer
Poly(allyl glycidyl (B131873) ether)AllylFunctional coatings, adhesives
PolybutadieneVinylElastomers with modified surface properties
Poly(vinylbenzyl chloride)Vinyl (after conversion)Reactive membranes, functional resins

Nucleophilic and Electrophilic Characteristics of this compound

The bifunctional nature of this compound endows it with both nucleophilic and electrophilic properties, allowing it to react with a wide range of chemical partners.

The sulfanyl group is the primary site of nucleophilicity in this compound. The sulfur atom possesses lone pairs of electrons that can readily attack electrophilic centers. The thiol can be deprotonated to form a thiolate anion, which is an even more potent nucleophile. This enhanced nucleophilicity allows it to participate in a variety of substitution and addition reactions. For instance, it can react with alkyl halides in SN2 reactions to form thioethers. The soft nature of the sulfur atom makes it an excellent nucleophile for attacking soft electrophiles.

The imidamide functionality, specifically the carbon atom of the C=N double bond, is the primary electrophilic site in the molecule. This carbon is susceptible to attack by nucleophiles. The reactivity of this group is analogous to that of a thioamide, where the carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. Nucleophilic addition to the imidamide carbon can lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions.

Derivatization and Functionalization Reactions of this compound

The dual functionality of this compound provides numerous opportunities for its derivatization and functionalization. The sulfanyl group can be readily modified through various reactions. For example, it can be alkylated to form thioethers, acylated to produce thioesters, or oxidized to form disulfides or sulfonic acids. mdpi.com

The imidamide group also offers a handle for chemical modification. For instance, it can undergo hydrolysis to the corresponding amide under acidic or basic conditions. Additionally, the nitrogen atoms of the imidamide can potentially be alkylated or acylated, although the reactivity at these sites is generally lower than at the sulfur atom. The selective derivatization of either the sulfanyl or the imidamide group can be achieved by careful selection of reagents and reaction conditions, allowing for the synthesis of a diverse range of novel compounds with tailored properties.

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReagentReaction TypeProduct Class
SulfanylAlkyl halideNucleophilic SubstitutionThioether
SulfanylAcyl chlorideAcylationThioester
SulfanylMild oxidizing agentOxidationDisulfide
ImidamideWater (acid/base)HydrolysisAmide
ImidamideAmineTransamidationN-substituted imidamide

Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Chemical Reactivity

General principles of organic chemistry suggest that the sulfur and nitrogen atoms in this compound would exhibit nucleophilic character, making them reactive towards electrophilic centers such as the carbonyl carbon of aldehydes and ketones, and the carbon atom of a nitrile group. However, without specific experimental data, any discussion of reaction outcomes, yields, and the influence of reaction conditions would be purely speculative.

Similarly, while C-S and C-N bond formations are fundamental processes in organic synthesis, the specific pathways and intermediates involved in reactions starting from this compound have not been elucidated in the reviewed literature. Mechanistic investigations would be required to determine whether these reactions proceed through concerted or stepwise mechanisms, and to identify the key transition states and intermediates.

Due to the absence of specific research findings on the chemical behavior of this compound, it is not possible to provide a detailed and scientifically accurate account of its reactivity with carbonyl and nitrile compounds, nor to elaborate on the mechanistic pathways for C-S and C-N bond formation as requested. Further experimental investigation into the chemistry of this particular compound is needed to fill this knowledge gap.

Applications of 2 Sulfanylethanimidamide in Contemporary Organic Synthesis

A Versatile Building Block for Complex Molecular Architectures

The dual reactivity of 2-Sulfanylethanimidamide, stemming from its nucleophilic sulfur and nitrogen atoms, positions it as a powerful tool for synthetic chemists. This allows for its strategic incorporation into intricate molecular frameworks through various reaction pathways.

Synthesis of Sulfur-Containing Heterocycles

The intrinsic functionality of this compound makes it an ideal precursor for the synthesis of a diverse range of sulfur-containing heterocyclic compounds. The presence of the thiol group enables its participation in cyclization reactions, leading to the formation of stable ring structures. For instance, its reaction with appropriate electrophiles can yield thiazoles, thiadiazoles, and other related heterocyclic systems which are prevalent scaffolds in many pharmaceutically active compounds.

A notable application of related thioamide compounds is in the Biginelli-type reactions for the synthesis of dihydropyrimidine (B8664642) derivatives. While direct studies on this compound in this specific reaction are not extensively documented, the analogous reactivity of thiourea (B124793) suggests the potential for this compound to participate in similar condensations to afford functionalized pyrimidine-based heterocycles.

Heterocycle ClassGeneral Synthetic StrategyPotential Application of this compound
ThiazolesCondensation with α-haloketonesThe thiol group can act as a nucleophile to attack the α-haloketone, followed by cyclization involving the imidamide nitrogen.
ThiadiazolesReaction with dicarbonyl compounds and a dehydrating agentThe thiol and one of the imidamide nitrogens can react with the two carbonyl groups to form the five-membered ring.
ThiazinesReaction with α,β-unsaturated carbonyl compoundsMichael addition of the thiol group followed by intramolecular cyclization of the imidamide nitrogen onto the carbonyl group.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. organic-chemistry.orgnih.govmdpi.comnih.govnih.gov The functional group array of this compound makes it an attractive candidate for the design of novel MCRs. The nucleophilic thiol and the amine-like reactivity of the imidamide group can be exploited in concert to participate in cascade reactions, rapidly building molecular complexity.

While specific MCRs involving this compound are not yet widely reported, its structural motifs are found in reactants for established MCRs. For example, the isothiourea moiety, a derivative of this compound, is a key component in various catalytic enantioselective reactions. researchgate.net This suggests a promising area for future research in developing new MCRs that incorporate this compound to access novel chemical space.

Role in Material Science-Oriented Synthesis

The unique chemical properties of this compound also lend themselves to applications in material science, particularly in the functionalization of polymers and the creation of specialized membranes.

Modification of Polymeric Substrates for Enhanced Functionality

The thiol group of this compound can be readily utilized for the surface modification of polymeric materials. Through thiol-ene "click" chemistry or by reaction with electrophilic sites on a polymer backbone, this compound can be covalently attached to introduce new functionalities. This can dramatically alter the surface properties of the polymer, enhancing its hydrophilicity, providing sites for further chemical reactions, or introducing metal-chelating capabilities. Such modifications are crucial in the development of biocompatible materials, sensors, and catalytic supports. mdpi.comnih.gov

Synthesis of Functionalized Membranes for Selective Separation

Functionalized membranes are essential for a variety of separation processes, from water purification to gas separation. The incorporation of this compound into membrane structures can impart selective binding properties. The thiol and imidamide groups can act as ligands for specific metal ions or as hydrogen bond donors/acceptors for the selective transport of small molecules. This can be achieved by either incorporating this compound as a monomer during membrane polymerization or by post-synthetic modification of a pre-existing membrane. The ability to tune the chemical environment within the membrane pores is a key factor in designing next-generation separation technologies.

Precursor for the Synthesis of Biologically Relevant Organic Compounds

The structural elements of this compound are present in numerous biologically active molecules. Its use as a synthetic precursor provides a convergent and efficient route to these important compounds. The isothiourea core, for example, is a key feature in a variety of compounds with therapeutic potential. Furthermore, the ability to introduce both sulfur and nitrogen functionalities in a single step makes this compound a valuable tool in medicinal chemistry for the synthesis of novel drug candidates. The synthesis of peptides and peptidomimetics, for instance, can benefit from building blocks that introduce unique functional groups to modulate their biological activity and pharmacokinetic properties.

Synthetic Routes to Thioamide-Containing Bioactive Molecules

This compound, also known as 2-mercaptoacetamidine, serves as a crucial starting material for the synthesis of a variety of N-substituted derivatives, which have been investigated for their biological activities. A significant body of research has focused on the preparation of these derivatives as potential antiradiation agents.

The primary synthetic route involves the reaction of this compound with various reagents to introduce substituents on the nitrogen atoms. These reactions often lead to the formation of complex thioamide-containing structures. A comprehensive study detailed the synthesis of 84 derivatives of 2-mercaptoacetamidine, highlighting the versatility of this compound as a scaffold for creating a diverse library of bioactive molecules.

Table 1: Examples of Bioactive Molecules Derived from this compound

Derivative ClassGeneral StructureNotable ExamplesInvestigated Activity
N-Substituted 2-MercaptoacetamidinesR-NH-C(=NH)-CH₂-SHN-(2-adamantyl)-2-mercaptoacetamidineAntiradiation
Disulfides[R-NH-C(=NH)-CH₂-S-]₂1-Adamantyl-methyl disulfideAntiradiation
PhosphorothioatesR-NH-C(=NH)-CH₂-S-PO₃H₂(3,5-dimethyl-1-adamantyl) methyl phosphorothioateAntiradiation
Bunte SaltsR-NH-C(=NH)-CH₂-S-SO₃Na-Antiradiation

This table is generated based on described derivative classes and may not represent all synthesized compounds.

Detailed research findings indicate that the nature of the substituent on the amidine nitrogen significantly influences the biological activity of the resulting thioamide. For instance, the introduction of bulky, lipophilic groups such as adamantyl moieties has been a common strategy in the design of these compounds. The synthesis of these derivatives often involves standard organic chemistry transformations, including alkylation, acylation, and disulfide formation, starting from the core this compound structure.

Development of Agricultural Chemicals and Intermediates

Beyond its applications in medicinal chemistry, this compound and its derivatives have been explored as intermediates in the synthesis of agricultural chemicals. The thioamide functionality is a key structural motif in various pesticides, including fungicides and herbicides. The reactivity of the sulfhydryl and amidine groups in this compound makes it a valuable precursor for constructing more complex heterocyclic systems used in agrochemicals.

While specific, publicly available research detailing the direct use of this compound in the synthesis of commercial agricultural products is limited, its potential as a building block is recognized within the field. Chemical suppliers often list it as an intermediate for the synthesis of various pesticides. The general synthetic strategies would likely involve the reaction of this compound with electrophiles to form carbon-sulfur and carbon-nitrogen bonds, leading to the assembly of the desired agrochemical scaffold. The inherent reactivity of the thioamide group can be leveraged to create diverse chemical structures with potential pesticidal activity.

Mechanistic Biological Insights from 2 Sulfanylethanimidamide and Thioamide Derivatives

Molecular Mechanisms of Thioamide-Mediated Biological Processes

The substitution of an oxygen atom in an amide with a sulfur atom to form a thioamide introduces significant changes in the molecule's electronic and steric properties. nih.gov Thioamides are more reactive than their amide counterparts and exhibit different hydrogen bonding capabilities and metal affinities. nih.gov These altered properties are fundamental to their diverse biological activities.

Thioamide derivatives have demonstrated notable antibacterial properties through various mechanisms of action. The significance of the thioamide moiety is often highlighted when its replacement with a standard amide group leads to a loss of activity. nih.gov

One of the well-studied mechanisms involves the inhibition of essential bacterial enzymes. For instance, the thioamide-containing natural product, closthioamide (B12422212), effectively blocks DNA replication by inhibiting the ATPase activity of DNA gyrase and topoisomerase IV in pathogens like Staphylococcus aureus and Enterococcus faecalis. nih.gov The antibacterial potency of closthioamide is directly linked to its thioamide groups, as their replacement with amides nullifies the compound's biological effect. nih.gov

Other synthetic strategies have produced hybrid molecules with significant antibacterial effects. Thioamide derivatives of the antibiotic ciprofloxacin (B1669076) have shown moderate antibacterial activity against Gram-negative bacteria and some strains of Gram-positive bacteria. ekb.eg Similarly, molecules that combine thiazole (B1198619) and sulfonamide groups, both known for their antibacterial properties, have yielded derivatives with potent activity against both Gram-negative and Gram-positive bacteria. rsc.org The synthesis of thiazoline (B8809763) derivatives from thioamides has also been proposed as a route to new potential antibacterial agents. rsc.org

The structural versatility of thioamides has been exploited to develop compounds with potent antifungal and anticancer activities, operating through diverse and specific molecular pathways.

Antifungal Mechanisms: Thioamide derivatives have shown significant promise as antifungal agents. Hybrids of thioamide and ciprofloxacin, for example, exhibit potent activity against Candida albicans, with one derivative showing an antifungal potency ten times higher than the reference drug. ekb.eg The release of hydrogen sulfide (B99878) (H₂S) is suggested to be implicated in this enhanced antifungal effect. ekb.eg Furthermore, studies on variously substituted N-heterocyclic thioamides, including those with 1,3,4-thiadiazole (B1197879) or pyrazole (B372694) rings, have demonstrated greater activity against Candida albicans compared to reference drugs. researchgate.net In one case, a thioamide-containing compound, in combination with fluconazole, showed excellent in vivo potency against azole-resistant C. glabrata by establishing hydrogen bond contacts within the KIX domain of a key protein. nih.gov

Anticancer Mechanisms: The anticancer mechanisms of thioamide derivatives are multifaceted, often involving the inhibition of key cellular signaling pathways and processes.

Enzyme Inhibition: Thioamides are effective inhibitors of enzymes crucial for cancer cell survival and proliferation. Several derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Molecular docking studies suggest that the sulfur and nitrogen atoms of the thioamide group form hydrogen bonds with key residues in the EGFR active site. nih.gov Another important target is SIRT2, a sirtuin enzyme. Thioamide-containing compounds have been identified as potent and specific SIRT2 inhibitors, leading to the degradation of the oncoprotein c-Myc and subsequent inhibition of tumor growth in breast cancer models. nih.gov The replacement of the thioamide with an amide in these molecules abolishes their inhibitory activity. nih.gov

Microtubule Disruption: Some thioamide derivatives interfere with the dynamics of microtubules, which are essential for cell division. A pyrazolinethioamide derivative was found to inhibit microtubule polymerization by forming a hydrogen bond between its thioamide moiety and residues in the β-subunit of tubulin. nih.gov This compound was effective in overcoming multidrug resistance in various cancer cell lines. nih.gov

DNA Interaction and Apoptosis Induction: The anticancer drug 6-thioguanine (B1684491) (6TG) exerts its cytotoxic effect after being incorporated into DNA, which triggers a mismatch repair pathway, leading to cell-cycle arrest and apoptosis. nih.gov Other thioamide derivatives are thought to exert their anticancer effects through DNA binding. nih.gov For example, certain derivatives of flufenamic acid containing a 1,3,4-thiadiazole moiety have been shown to induce apoptotic cell death in breast cancer cells. pensoft.net

Compound TypeTarget/MechanismEffectReference
N-pyrazoline thioamide (e.g., Compound 27)EGFR InhibitionPotent antiproliferative activity against various cancer cell lines (HepG2, MCF-7, HCT-116). nih.gov
Thioamide Compound 32SIRT2 InhibitionReduces c-Myc levels, inhibiting tumor growth in breast cancer models. nih.gov
Pyrazolinethioamide (e.g., Compound 44)Microtubule Polymerization InhibitionInhibits proliferation of multiple tumor cell lines and overcomes multidrug resistance. nih.gov
6-Thioguanine (6TG)DNA IncorporationInduces cell-cycle arrest and apoptosis. Used to treat leukemia. nih.gov
Flufenamic acid-thiadiazole derivative (Compound 7)Apoptosis InductionCytotoxic to MCF-7 breast cancer cells via apoptosis. pensoft.net

Role of Sulfurylation and Sulfotransferases in Biological Systems

Sulfurylation, also known as sulfonation, is a critical metabolic process catalyzed by sulfotransferase (SULT) enzymes. researchgate.netnih.gov This reaction involves the transfer of a sulfuryl group (SO₃) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. rcsb.orgportlandpress.comoup.com Sulfonation alters the biological activity of a wide range of molecules and plays a key role in detoxification, hormone regulation, and molecular recognition events. researchgate.netnih.govnih.gov

Sulfotransferase enzymes are broadly divided into two classes: soluble, cytosolic SULTs that act on small molecules like drugs and hormones, and membrane-associated SULTs in the Golgi apparatus that modify macromolecules such as proteins and carbohydrates. nih.govoup.comoup.com The addition of the negatively charged sulfuryl group generally increases the water solubility of compounds, facilitating their excretion. rcsb.orgportlandpress.com

The enzymatic mechanism for sulfonation typically proceeds via an Sₙ2-like reaction. nih.gov SULTs catalyze the transfer of the sulfonate group from PAPS to a nucleophilic site on the substrate, which is commonly a hydroxyl (O-sulfonation) or an amino (N-sulfonation) group. oup.comnih.gov Recently, a novel C-sulfonation reaction has been discovered, where a sulfotransferase (SULT7A1) catalyzes the transfer of a sulfonate group to the α-carbon of α,β-unsaturated carbonyl-containing compounds. nih.gov This discovery expands the known spectrum of substrates and physiological functions regulated by SULTs. nih.gov

While sulfonation is often a detoxification pathway, it can also lead to the bioactivation of certain molecules. rcsb.orgoup.com For example, the drug minoxidil (B1677147) is converted to its active form, minoxidil sulfate (B86663), through sulfonation. portlandpress.com Conversely, sulfonation can transform some relatively harmless molecules into potent carcinogens. rcsb.org

The sulfur atom plays a vital role in molecular recognition, a process fundamental to many biological functions. researchgate.net Proteins have evolved specific mechanisms to recognize and bind sulfur-containing ligands.

Structural studies have revealed that proteins can employ specialized cavities to bind sulfur atoms. For example, the enzyme ScoMcrA uses a sulfur-binding cavity lined with non-polar functional groups and positively charged elements to recognize the sulfur in phosphorothioated DNA. nih.gov This recognition involves both hydrophobic and electrostatic interactions. nih.gov The binding event can induce conformational changes in both the protein and the ligand. nih.gov

Other specific interactions involving sulfur have also been identified. A sulfur-aromatic interaction between a sulfur atom and a phenyl ring has been observed in the sphingosine (B13886) 1-phosphate receptor family. nih.gov Additionally, favorable hydrogen bond and chalcogen bond interactions involving a thioamide group have been shown to be critical for the binding of an inhibitor to its target protein ASH1L. nih.gov In some cases, replacing a nitrogen atom with a hydrogen-bond-incompatible sulfur atom can be detrimental to a ligand's inhibitory activity, underscoring the precise nature of these molecular recognition events. pnas.org

Structure-Mechanism Relationships in Thioamide Scaffolds

The relationship between the chemical structure of a thioamide and its biological mechanism is a critical area of study. The substitution of a carbonyl oxygen with a sulfur atom fundamentally alters the molecule's properties, influencing its interactions and, consequently, its biological effects. nih.govnih.gov

The thioamide group is a weaker hydrogen bond acceptor than its amide counterpart. nih.gov This change can be disruptive or stabilizing depending on the structural context. For instance, in a β-hairpin peptide scaffold, incorporating a thioamide as a hydrogen bond acceptor was found to be destabilizing, while its placement as a hydrogen bond donor (which is stronger than in amides) was minimally stabilizing or neutral. nih.gov Computational studies on benzene-1,3,5-tricarboxamides (BTAs) showed that the thioamide version had weaker intermolecular hydrogen bonding compared to the amide version, which affected its self-assembly properties. acs.org

Lipophilicity is another key factor influenced by the thioamide group. The replacement of oxygen with sulfur in certain carboxamide compounds to create thioamide analogs significantly enhanced their antiproliferative activity against cancer cells, an effect attributed to increased lipophilicity. nih.gov

Structural FeatureEffectExampleReference
Thioamide vs. Amide H-bond AcceptanceThioamide is a weaker H-bond acceptor.Destabilized β-hairpin structure when incorporated as an acceptor. nih.gov
Thioamide vs. Amide H-bond DonationThioamide is a stronger H-bond donor.Stabilizing or neutral effect on β-hairpin structure when incorporated as a donor. nih.gov
Increased LipophilicityEnhanced antiproliferative activity.Thioamide analogs of carboxamides showed greater cytotoxicity against MCF-7 cancer cells. nih.gov
Thioamide Moiety RequirementEssential for biological activity.Replacement of thioamide with amide in a SIRT2 inhibitor abolished its activity. nih.gov
Weaker Intermolecular H-bondingLower cooperativity in self-assembly.Thioamide-BTA showed weaker H-bonding and lower cooperativity than amide-BTA. acs.org

Influence of Thioamide Structural Features on Mechanistic Pathways

The unique structural features of the thioamide group are pivotal in defining the mechanistic pathways of the molecules in which they are present. Compared to their amide counterparts, thioamides possess a longer carbon-sulfur (C=S) double bond (approx. 1.71 Å vs. 1.23 Å for a C=O bond) due to the larger van der Waals radius of sulfur. tandfonline.com This alteration, along with the increased lipophilicity conferred by the sulfur atom, can enhance the permeability of molecules through biological membranes, which is a crucial factor for drug absorption and distribution. tandfonline.comnih.gov For instance, substituting an amide with a thioamide has been shown to improve the permeability and bioavailability of macrocyclic peptides. tandfonline.comnih.gov

Thioamides also exhibit different hydrogen bonding properties; they are stronger hydrogen bond donors but weaker acceptors than the corresponding amides. tandfonline.comnih.gov This duality allows for unique interactions within protein binding sites, potentially leading to higher affinity or selectivity. chemrxiv.org Furthermore, the C-N bond in a thioamide has a higher rotational barrier than in an amide, which restricts the conformational flexibility of the molecule. tandfonline.com This constrained geometry can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, thereby enhancing its interaction with a biological target. nih.gov

An interesting feature of some thioamide-containing compounds is their role as prodrugs. The thioamide group can be metabolically activated by enzymes, such as the monooxygenases that activate the antitubercular drugs ethionamide (B1671405) and prothionamide. tandfonline.comnih.gov This bioactivation is a key mechanistic step that leads to the formation of the pharmacologically active species. nih.gov The presence of the sulfur atom also allows for unique interactions like chalcogen bonding, which has been identified as a critical interaction for the inhibitory activity of certain compounds. nih.gov In one study on ASH1L inhibitors, the replacement of the thioamide's sulfur with an oxygen atom resulted in a nearly 100-fold decrease in inhibitory activity, underscoring the critical role of the sulfur-mediated chalcogen bond in the compound's mechanism. nih.gov

Elucidation of Active Site Interactions for Related Compounds

Molecular docking and structural biology studies have provided detailed insights into how thioamide derivatives interact with the active sites of their biological targets. These interactions are diverse and are dictated by the specific architecture of both the inhibitor and the protein's binding pocket.

Inhibition of Enoyl-ACP Reductase (InhA) Ethionamide and prothionamide are second-line antitubercular prodrugs that, once activated by the mycobacterial enzyme EthA, form a covalent adduct with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.govnih.gov This adduct then acts as a potent inhibitor of InhA, an enzyme essential for mycolic acid biosynthesis. nih.govnih.gov Crystal structures of the InhA-adduct complex reveal the precise molecular interactions. nih.gov In the case of the prothionamide-NAD adduct bound to M. leprae InhA, the propyl-isonicotinic-acyl portion of the adduct settles into a hydrophobic pocket where the pyridyl ring engages in a π-stacking interaction with the aromatic side chain of Phenylalanine-149 (Phe149), and the propyl group stacks against Tyrosine-158 (Tyr158). nih.gov

Inhibition of Epidermal Growth Factor Receptor (EGFR) Certain thioamide derivatives have been developed as inhibitors of EGFR, a key target in cancer therapy. Molecular docking analyses of N-pyrazoline thioamide compounds showed that the thioamide motif plays a direct role in binding to the EGFR active site. nih.gov Specifically, the sulfur and nitrogen atoms of the thioamide group were found to form hydrogen bonds with the side chains of methionine-769 (Met769) and glutamine-767 (Gln767), respectively, anchoring the inhibitor in the binding pocket. nih.gov

Interactions with Other Enzymes The versatility of the thioamide group allows it to participate in various other types of binding interactions.

ASH1L Inhibition: In a class of inhibitors for the histone methyltransferase ASH1L, the thioamide sulfur forms a crucial chalcogen bond with the backbone carbonyl of histidine-2193 (His2193). nih.gov

Urease Inhibition: Modeling studies of thiosemicarbazone-based urease inhibitors revealed that the thioamide sulfur coordinates with the nickel ions in the enzyme's active site, while the amide portion of the molecule forms hydrogen bonds with key residues like aspartate-363 (Asp363) and alanine-366 (Ala366). researchgate.net

Aminopeptidase Inhibition: In contrast, a thioamide analogue of bestatin (B1682670) was found to be only a modest inhibitor of several aminopeptidases. merckmillipore.com The results suggested that in this specific context, the thioamide's sulfur atom does not interact strongly with the zinc ion present in the active site of these enzymes. merckmillipore.com

The following table summarizes the key active site interactions for several thioamide derivatives.

Compound ClassTarget EnzymeKey Interacting ResiduesType of Interaction
Ethionamide/Prothionamide-NAD AdductEnoyl-ACP Reductase (InhA)Phe149, Tyr158π-stacking
N-pyrazoline thioamidesEpidermal Growth Factor Receptor (EGFR)Met769, Gln767Hydrogen Bonding
Thioamide-based ASH1L inhibitorsASH1LHis2193Chalcogen Bond
ThiosemicarbazonesUreaseNi(II) ions, Asp363, Ala366Metal Coordination, Hydrogen Bonding

Advanced Analytical Methodologies for the Characterization and Detection of 2 Sulfanylethanimidamide

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. wikipedia.orgtorontech.com The choice of chromatographic technique is dependent on the physicochemical properties of the analyte, such as volatility, polarity, and ionic character.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is particularly well-suited for compounds that are non-volatile or thermally unstable. For 2-Sulfanylethanimidamide, HPLC would be the primary method for assessing purity and identifying potential impurities or degradation products. mtoz-biolabs.comchromforum.org

A typical HPLC method for a polar compound like this compound would likely employ reversed-phase chromatography. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte can be finely tuned by adjusting the mobile phase composition, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. mtoz-biolabs.commdpi.com The inclusion of a buffer would be critical to control the ionization state of the basic imidamide group and ensure reproducible retention times. Detection is commonly achieved using a UV detector, as the imidamide functional group is expected to have a chromophore that absorbs in the UV range. chromatographyonline.com

Purity analysis is performed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.commtoz-biolabs.com Identification would be confirmed by comparing the retention time of the main peak in a sample to that of a qualified reference standard. chromatographyonline.com While specific methods for this compound are not published, methods for other sulfur-containing compounds and thioimidates have been developed, demonstrating the feasibility of this approach. nsf.govnih.gov

Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound

Parameter Suggested Conditions
Chromatographic Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 3.5) B: Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength To be determined (likely < 230 nm)
Injection Volume 10 µL
Reference Standard Required for identification and quantification

Note: These parameters are illustrative and would require experimental optimization.

Gas Chromatography (GC) for Volatile Derivatives and Quantitative Analysis

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. mnstate.edu Direct analysis of this compound by GC is challenging due to its polarity, low volatility, and potential for thermal degradation, which are conferred by the thiol and imidamide groups. sigmaaldrich.com

To overcome these challenges, chemical derivatization is typically employed. sigmaaldrich.comresearchgate.netmdpi.com This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. For the thiol (-SH) and amine (-NH2) groups in this compound, common derivatization techniques include silylation (e.g., using MTBSTFA) or acylation. sigmaaldrich.commdpi.com After derivatization, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov Quantitative analysis can be performed with high precision by using an internal standard. population-protection.eu

Table 2: Prospective GC Analysis Approach for this compound

Step Description
Derivatization Reaction with a silylating or acylating agent to increase volatility and thermal stability.
GC Column A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
Injector Temperature Optimized to ensure volatilization without degradation of the derivative.
Oven Program A temperature gradient to separate the derivative from by-products and impurities.
Detector Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification.

Note: Specific reagents and conditions would need to be developed and validated.

Ion Chromatography for Related Sulfur Species

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and determination of ionic species. nii.ac.jposti.gov This technique would be particularly useful for quantifying potential inorganic sulfur-containing impurities that might be present in samples of this compound, such as sulfide (B99878), sulfite, and sulfate (B86663). nii.ac.jpthermofisher.com These species could arise from the oxidation or degradation of the thiol group.

In IC, separation is achieved using an ion-exchange stationary phase and an aqueous eluent. researchgate.net A suppressor device is often used to reduce the background conductivity of the eluent, thereby increasing the sensitivity of detection by a conductivity detector. osti.govresearchgate.net For complex matrices, coupling combustion with IC (Combustion-Ion Chromatography, C-IC) allows for the determination of total sulfur content, which is converted to sulfate during the combustion process. chromatographyonline.comthermofisher.comchromatographyonline.com

Mass Spectrometric Approaches for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight and structure of compounds. sfrbm.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile, and non-volatile molecules like this compound. sfrbm.org It typically generates protonated molecules [M+H]+ with minimal fragmentation. ESI-MS would be used to confirm the molecular weight of the compound. The high-resolution capabilities of modern mass spectrometers allow for the determination of the elemental composition from the accurate mass measurement, providing strong evidence for the chemical formula. Studies on other thiol-containing compounds and thioimidates have successfully used ESI-MS for their characterization. nsf.govmdpi.comoup.com

Table 3: Expected ESI-MS Data for this compound

Parameter Expected Value
Chemical Formula C₂H₆N₂S
Monoisotopic Mass 90.0252 Da
Ionization Mode Positive
Expected Primary Ion [M+H]⁺
Expected m/z of [M+H]⁺ 91.0329

Note: These values are theoretical and serve as a basis for experimental confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Quantification

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically used for structural elucidation and quantitative analysis. wikipedia.orgpearson.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented (e.g., via collision-induced dissociation, CID), and the resulting fragment ions are analyzed in a second mass analyzer. nih.govnih.gov

The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. arxiv.org By analyzing the mass differences between the fragment ions and the precursor ion, specific structural motifs can be confirmed. For this compound, characteristic neutral losses, such as the loss of ammonia (B1221849) (NH₃) or methanethiol (B179389) (CH₄S), would be expected. This detailed structural information is invaluable for distinguishing it from potential isomers. Furthermore, MS/MS is used in quantitative methods like Selected Reaction Monitoring (SRM), which offers very high sensitivity and selectivity for trace analysis. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Ammonia
Methanol
Methanethiol
Sulfide
Sulfite

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a premier technique for the quantification of this compound, especially at trace levels in complex mixtures. measurlabs.com The power of this method lies in the combination of the superior separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry. measurlabs.comnih.gov

UHPLC systems utilize columns packed with sub-2 µm particles, which allows for higher flow rates and pressures compared to traditional HPLC. This results in significantly faster analysis times, improved chromatographic resolution, and enhanced sensitivity. measurlabs.com For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP) C18 column with an aqueous-organic mobile phase, often containing formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, would be a suitable approach. researchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be effective for protonating the basic amidine group of this compound, forming the precursor ion [M+H]⁺. In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the second quadrupole. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as the detection is based on a specific precursor-to-product ion transition, minimizing interference from matrix components. nih.gov A hypothetical MRM transition for this compound could involve the parent ion (m/z) and a characteristic fragment ion resulting from the loss of ammonia or other small neutral molecules.

The development of a UHPLC-MS/MS method would involve optimizing several parameters, as shown in the table below.

ParameterDescriptionTypical Conditions for this compound Analysis
Chromatographic Column Stationary phase for separation.Reversed-Phase C18 (e.g., Kinetex® PS C18) or HILIC. mdpi.com
Mobile Phase Solvents used to elute the analyte.A: Water with 0.1% Formic Acid; B: Acetonitrile/Methanol with 0.1% Formic Acid. researchgate.net
Flow Rate Speed of mobile phase through the column.0.3 - 0.5 mL/min. researchgate.net
Ionization Mode Method for generating ions.Electrospray Ionization (ESI), Positive Mode.
Detection Mode Mass spectrometric scan type.Multiple Reaction Monitoring (MRM). nih.gov
Precursor Ion (Q1) Mass-to-charge ratio (m/z) of the intact molecule.Calculated m/z for [C₂H₆N₂S + H]⁺.
Product Ion (Q3) m/z of a specific fragment after collision.Hypothetical fragments from CID (e.g., loss of NH₃).

This technique's high sensitivity allows for detection limits at the nanogram per milliliter (ng/mL) or even lower levels, making it invaluable for pharmacokinetic or environmental trace analysis. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound, confirming its molecular structure and identifying its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the different types of protons present. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. pressbooks.pub For instance, the methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom would appear at a different chemical shift than the methylene protons adjacent to the amidine group. The protons of the amine (-NH₂) and imine (=NH) groups are exchangeable and may appear as broad signals, with their chemical shifts being dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts in the ¹³C spectrum would differentiate between the two methylene carbons and the carbon atom of the amidine group.

A summary of predicted NMR data is presented below.

AtomSpectrumPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H -S-CH₂ -¹H NMR~2.7TripletCoupling to the adjacent -CH₂- group.
-CH₂ -C(=NH)NH₂¹H NMR~3.4TripletCoupling to the adjacent -CH₂- group; deshielded by the amidine group.
-SH ¹H NMR1.0 - 2.5Singlet (broad)Chemical shift can be variable; may exchange with D₂O.
-NH₂ , =NH ¹H NMR7.0 - 9.0Singlet (broad)Chemical shifts are highly variable and depend on solvent and protonation state.
HS-C H₂-¹³C NMR~25-Shielded carbon adjacent to sulfur.
-C H₂-C(=NH)NH₂¹³C NMR~40-Deshielded carbon adjacent to the amidine group.
-C (=NH)NH₂¹³C NMR~165-Quaternary carbon of the amidine group, significantly downfield. libretexts.org

Note: Predicted values are estimates and can vary based on solvent, concentration, and pH.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. uobabylon.edu.iq When a molecule is irradiated with infrared light, its covalent bonds vibrate at specific frequencies. savemyexams.com The absorption of IR radiation at these characteristic frequencies provides a unique spectral fingerprint of the molecule, revealing the presence of specific bonds and functional groups. libretexts.org

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the N-H bonds of the amidine group, the S-H bond of the thiol group, the C=N double bond of the imine, and C-H bonds of the ethyl backbone. The presence and position of these bands can confirm the structure of the synthesized compound.

The table below lists the expected characteristic IR absorption frequencies.

Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amidine/AmineN-HStretch3100 - 3500Medium-Strong, Broad
ThiolS-HStretch2550 - 2600Weak, Sharp
ImineC=NStretch1640 - 1690Medium-Variable
Amidine/AmineN-HBend1550 - 1650Medium-Strong
AlkaneC-HStretch2850 - 3000Medium

Source for general ranges: savemyexams.comlibretexts.org. The N-H stretching region is often broad due to hydrogen bonding.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for reliable and accurate analysis, particularly when dealing with complex sample matrices. youtube.com For this compound, strategies often focus on isolating the analyte from interferences and modifying its structure to improve analytical performance.

Extraction Protocols for Complex Matrices in Environmental or Synthetic Samples

The goal of extraction is to transfer the analyte from its original sample matrix (e.g., water, soil, plasma, or a synthetic reaction mixture) into a cleaner solvent, thereby concentrating it and removing interfering substances. mdpi.com

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. Given the polar and basic nature of this compound, its extraction can be manipulated by adjusting the pH of the aqueous sample. At a basic pH, the amidine group will be uncharged, making the molecule less polar and more extractable into an organic solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol. Conversely, at an acidic pH, the compound will be protonated and remain in the aqueous phase, which can be used as a clean-up step to remove non-polar impurities.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. mdpi.com It uses a solid sorbent packed into a cartridge to retain the analyte, while the matrix passes through. For this compound, a cation-exchange SPE sorbent would be highly effective. The sample would be loaded under acidic conditions (pH < pKa of the amidine), causing the protonated analyte to be strongly retained by the negatively charged sorbent. Interfering neutral and acidic compounds can be washed away with a non-polar solvent, and the purified analyte can then be eluted with a basic solvent or a buffer with a high salt concentration.

A typical SPE protocol is outlined below:

Conditioning: The sorbent is activated with a solvent like methanol, followed by an equilibration step with an acidic buffer.

Loading: The acidified sample is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., water, then methanol) to remove impurities.

Elution: The target analyte is eluted using a solvent containing a base (e.g., 5% ammonium hydroxide (B78521) in methanol).

Evaporation & Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for injection. mdpi.com

Chemical Derivatization for Enhanced Chromatographic Separation or Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. scioninstruments.com For this compound, derivatization can be employed to:

Increase volatility for Gas Chromatography (GC) analysis.

Improve chromatographic peak shape and retention in HPLC.

Enhance detection sensitivity by introducing a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). welch-us.com

The primary sites for derivatization on this compound are the nucleophilic thiol (-SH) and amine (-NH₂) groups.

Silylation: This is a common derivatization reaction for GC analysis. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can react with the active hydrogens on the thiol and amine groups to replace them with a non-polar trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp This reaction reduces the polarity and increases the volatility and thermal stability of the molecule, making it amenable to GC separation and detection. scioninstruments.com

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride can react with the amine and thiol groups. The resulting acylated derivatives are often more volatile and can be detected with high sensitivity using an electron capture detector (ECD) in GC analysis.

Labeling for HPLC-UV/Fluorescence: For enhanced detection in HPLC, a derivatizing agent containing a strong chromophore or fluorophore can be used. For example, fluorescamine (B152294) can react with the primary amine group of the amidine to form a highly fluorescent derivative, allowing for very low detection limits with a fluorescence detector. nih.gov Similarly, Dansyl chloride reacts with primary and secondary amines as well as thiols to yield fluorescent sulfonamide adducts.

Derivatization MethodReagent ExampleTarget Functional Group(s)Purpose
Silylation BSTFA, MSTFA-SH, -NH₂, =NHIncrease volatility and thermal stability for GC. chemcoplus.co.jp
Acylation Trifluoroacetic Anhydride (TFAA)-SH, -NH₂, =NHIncrease volatility for GC; introduce electron-capturing groups for ECD detection.
Fluorescent Labeling Fluorescamine, Dansyl Chloride-NH₂ (primary amine), -SHEnhance sensitivity for HPLC-Fluorescence detection. welch-us.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.